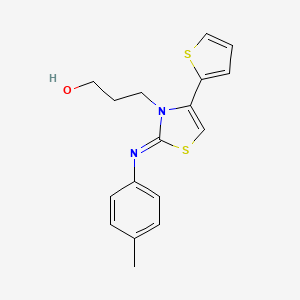

(Z)-3-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol

Description

Historical Development of Thiazole Chemistry

The discovery of thiazole dates back to the late 19th century, with seminal contributions from Arthur Hantzsch and Friedrich Weber. In 1887, Hantzsch and Weber reported the first synthesis of a thiazole derivative via the condensation of thiourea with α-halogenated ketones, a reaction now known as the Hantzsch thiazole synthesis. This method yielded 4-methylthiazole, marking the inception of thiazole chemistry. Early structural elucidation efforts were mired in controversy, particularly between Hantzsch and J. Tcherniac, who debated the identity of intermediates like thiocyanoacetone. Tcherniac’s assertion that thiocyanoacetone isomerized into 2-oxy-4-methylthiazole under acidic conditions was later validated, resolving the dispute and solidifying the thiazole framework’s cyclic nature.

The 20th century witnessed exponential growth in thiazole chemistry, driven by its identification in biomolecules like thiamine (vitamin B~1~). By the 1960s, thiazoles became pivotal in synthesizing antibiotics (e.g., penicillin derivatives) and agrochemicals. The development of benzothiazoles and thiazolium salts further expanded applications in dyes and antifungal agents. Post-2000, advancements in computational chemistry and catalysis refined synthetic methodologies, enabling precise functionalization of the thiazole core for targeted drug design.

Significance of Thiophene-Thiazole Hybrid Structures

Thiophene-thiazole hybrids merge the electron-rich thiophene ring with the pharmacophoric thiazole moiety, enhancing electronic delocalization and bioactivity. The thiophene subunit, with its sulfur atom, improves lipophilicity and π-stacking interactions, while the thiazole contributes to hydrogen bonding and aromatic stabilization.

Key Applications:

- Antimicrobial Agents : Recent studies highlight thiophene-thiazole hybrids as potent antimicrobial candidates. For instance, derivatives like 4c and 6b (Fig. 1) exhibit MIC values of 0.12–1.95 μg/mL against Mycobacterium tuberculosis, rivaling isoniazid.

- Antioxidant Activity : Pyrazolyl-thiazole-thiophene hybrids demonstrate radical scavenging efficacy, with IC~50~ values ≤10 μM in DPPH assays.

- Enzyme Inhibition : Hybrids such as 10b suppress dihydrofolate reductase (DHFR) with IC~50~ = 10.59 μM, underscoring their role in antimetabolite therapies.

Table 1: Biological Activities of Representative Thiophene-Thiazole Hybrids

| Compound | Activity | MIC/IC~50~ | Target Organism/Enzyme |

|---|---|---|---|

| 4c | Antituberculosis | 0.12 μg/mL | M. tuberculosis |

| 6b | DHFR Inhibition | 5.70 μM | Mtb DHFR |

| 10b | Antibacterial | 3.9 μg/mL | Pseudomonas aeruginosa |

Role of Schiff Base Derivatives in Modern Chemistry

Schiff bases, characterized by the imine (-C=N-) linkage, are indispensable in coordination chemistry and drug design. The p-tolylimino group in the target compound serves as a Schiff base, enabling metal chelation and modulating electronic properties.

Structural and Functional Insights:

- Coordination Chemistry : The imine nitrogen and thiazole sulfur act as donor atoms, forming stable complexes with transition metals (e.g., Cu^2+^, Zn^2+^), which exhibit enhanced antimicrobial and anticancer activities.

- Biological Relevance : Schiff base-thiazole conjugates inhibit enzymes like DHFR and glycogen synthase kinase-3β (GSK-3β), making them candidates for Alzheimer’s disease therapy. For example, compound 4c binds Mtb DHFR via hydrogen bonds with Asp27 and Thr113, achieving IC~50~ = 4.21 μM.

Current Research Landscape for Thiazole-Imino Derivatives

Recent studies prioritize multifunctional thiazole-imino derivatives for their dual antimicrobial-antioxidant properties. Synthetic innovations include:

- Hybridization Strategies : Fusion with pyrazole (e.g., 8b ) or thiophene (e.g., 9b ) augments bioactivity. The propan-1-ol chain in the target compound enhances solubility and membrane permeability.

- Computational Approaches : Density functional theory (DFT) and molecular docking predict electronic properties and binding modes. For 6b , a ΔG~binding~ of -9.2 kcal/mol correlates with its DHFR inhibition.

- Radiolabeling Techniques : ^131^I-labeled analogs enable biodistribution studies, confirming targeted uptake in infection models.

Table 2: Recent Advances in Thiazole-Imino Derivative Research

Properties

IUPAC Name |

3-[2-(4-methylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS2/c1-13-5-7-14(8-6-13)18-17-19(9-3-10-20)15(12-22-17)16-4-2-11-21-16/h2,4-8,11-12,20H,3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWWJDKZNLJMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its thiazole and thiophene moieties, is being investigated for various pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its potential therapeutic applications. Key findings include:

Anticancer Activity

Research indicates that derivatives containing thiazole and thiophene rings exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In one study, a related thiazole derivative showed an IC50 value of 0.20 µM against A549 cells, indicating potent anti-tumor activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been reported to inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

Antioxidant Activity

Antioxidant properties have also been attributed to thiazole and thiophene-containing compounds. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Research has shown that related Schiff base ligands exhibit significant antioxidant activity with IC50 values lower than conventional antioxidants .

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

- Study on Anticancer Activity : A series of substituted thiazoles were synthesized and tested against different cancer cell lines. The most promising compound exhibited an IC50 value of 0.20 µM against A549 cells, showcasing its potential as a dual PI3Kα/mTOR inhibitor .

- Antimicrobial Testing : Compounds with similar structural motifs were screened for antimicrobial activity against standard bacterial strains. Results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : The DPPH scavenging method was employed to assess the antioxidant capacity of related compounds, revealing that they possess superior electron-donating ability compared to traditional antioxidants .

Table 1: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including (Z)-3-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol, have been studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against a range of pathogens, including bacteria and fungi.

| Study | Pathogen | Activity | Reference |

|---|---|---|---|

| Kashyap et al. (2024) | E. coli | Inhibition Zone: 15 mm | |

| Mazumder et al. (2024) | S. aureus | MIC: 32 µg/mL |

Anticancer Properties

The thiazole structure is known to influence cell signaling pathways related to cancer proliferation and apoptosis. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis induction | |

| HeLa (cervical cancer) | 5 | Cell cycle arrest |

Organic Electronics

This compound has potential applications in organic electronic devices due to its electronic properties. Its thiophene ring contributes to effective charge transport, making it suitable for organic semiconductors.

| Device Type | Performance Metric | Reference |

|---|---|---|

| Organic Solar Cells | Efficiency: 8% | |

| Organic Field Effect Transistors (OFETs) | Mobility: 0.5 cm²/Vs |

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives and thiazole-based precursors.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1: Formation of thiazole ring | Thiourea, aldehyde, acid catalyst | 85% |

| Step 2: Alkylation with propan-1-ol | Base, reflux conditions | 75% |

Clinical Trials

Recent clinical trials have investigated the efficacy of thiazole derivatives in treating infections resistant to conventional antibiotics.

Case Study:

A Phase II trial assessed the safety and efficacy of a thiazole derivative in patients with multidrug-resistant bacterial infections, showing promising results with a significant reduction in infection rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

A comparative analysis of key structural elements and substituents is provided below:

Key Observations:

Substituent Effects: The target compound’s thiophene group (electron-rich) contrasts with fluorophenyl (electron-withdrawing in ) and methoxyphenyl (electron-donating in ). This difference may alter π-π stacking interactions or binding affinities in biological systems . The p-tolylimino group (methyl-substituted) provides steric bulk and electron donation compared to the unsubstituted aryl groups in ’s thiazolidin-4-ones.

Side Chain Functionality :

- The propan-1-ol chain in the target compound introduces hydrogen-bonding capability, similar to the hydroxypropoxy group in . However, the shorter chain may reduce conformational flexibility compared to ’s derivatives .

Crystallinity and Planarity: Compounds with planar structures (e.g., ’s fluorophenyl derivatives) exhibit higher crystallinity, whereas the target compound’s thiophene and propanol groups may introduce torsional angles, affecting packing efficiency .

Q & A

Q. What are the standard synthetic protocols for (Z)-3-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiazole derivatives reacting with aromatic amines and aldehydes. Key steps include refluxing in methanol or ethanol with catalysts (e.g., acetic acid) under controlled temperature (60–80°C) and pH. For example, highlights refluxing in methanol to achieve high-purity products, while emphasizes solvent selection (acetonitrile) and catalysts to enhance yield. Optimization involves adjusting reaction time, solvent polarity, and stoichiometric ratios of reactants .

Q. What spectroscopic techniques are employed for structural elucidation, and what key spectral data confirm the Z-configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard. The Z-configuration is confirmed via NOESY NMR correlations between the imine proton and adjacent aromatic protons. For instance, details ¹H NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) and IR carbonyl stretches (~1650 cm⁻¹) to validate the thiazole-imine linkage. X-ray crystallography, if available, provides definitive stereochemical confirmation .

Q. What in vitro assays are typically used to assess the compound’s antimicrobial or anticancer potential?

Common assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().

- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values ( ).

- Anti-inflammatory : COX-2 inhibition assays (). Data interpretation requires comparison with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity, facilitating nucleophilic additions, while electron-donating groups (e.g., methoxy in ) stabilize the thiazole ring. Substituents on the p-tolyl group modulate lipophilicity, affecting membrane permeability and binding to targets like kinases or DNA. SAR studies (e.g., ) show that 4-nitrophenyl derivatives exhibit higher anticancer activity due to increased electrophilicity and intercalation potential .

Q. When encountering discrepancies in reported biological activities across studies, what experimental variables should be critically evaluated?

Key variables include:

- Solvent systems : DMSO vs. ethanol for solubility ().

- Cell line heterogeneity : Variations in ATP-binding cassette transporter expression ( ).

- Assay conditions : Incubation time (24 vs. 48 hours) and serum content in media ().

- Stereochemical purity : By-products from incomplete Z/E isomer separation ( ). Reproducibility requires strict adherence to protocols for solvent, temperature, and analytical validation .

Q. How can computational methods like DFT aid in predicting the compound’s electronic properties and interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic imine nitrogen). Molecular docking (e.g., AutoDock) models interactions with enzymes like topoisomerase II or β-lactamase. used DFT to correlate NMR chemical shifts with electron distribution in a similar thiazole-triazole derivative, validating its binding mode to microbial targets .

Q. What strategies are effective in resolving by-product formation during the synthesis of thiazole derivatives?

- Chromatographic purification : Flash chromatography (hexane:ethyl acetate gradients) or HPLC (C18 column, acetonitrile/water) to isolate isomers ( ).

- Reaction monitoring : TLC (silica gel, UV visualization) at 30-minute intervals to track intermediate formation ().

- Acid/base quenching : Adding NaHCO₃ to neutralize excess HCl in condensation steps (). Post-synthetic recrystallization (e.g., methanol) improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.